6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione
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Overview
Description
“6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione” is a complex organic compound that belongs to the class of triazolo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The synthesis may involve the following steps:
Formation of the triazolidinone ring: This can be achieved through the reaction of a hydrazine derivative with a suitable diketone.
Cyclization to form the triazolo ring: This step involves the cyclization of the intermediate product with a suitable reagent to form the triazolo ring.
Functionalization of the cinnoline ring:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5,6-dihydro-1H-(1,2,4)triazolo(1,2-a)cinnoline-1,3(2H)-dione: is similar to other triazolo compounds, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which imparts unique chemical and biological properties
Properties
CAS No. |
65812-73-9 |
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Molecular Formula |
C25H20N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-6-methyl-2-phenyl-5H-[1,2,4]triazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C25H20N6O4/c1-25(31-24(35)28(21(32)26-31)17-10-4-2-5-11-17)16-27-22(33)29(18-12-6-3-7-13-18)23(34)30(27)20-15-9-8-14-19(20)25/h2-15H,16H2,1H3,(H,26,32) |
InChI Key |
CVCBYOOQZZRRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)N(C(=O)N2C3=CC=CC=C31)C4=CC=CC=C4)N5C(=O)N(C(=O)N5)C6=CC=CC=C6 |
Origin of Product |
United States |
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